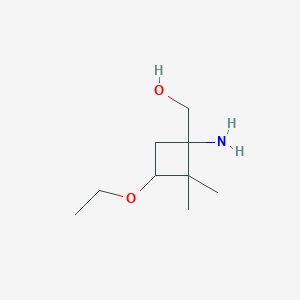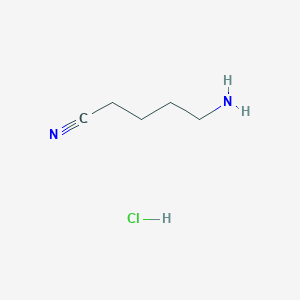
(1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol
Übersicht
Beschreibung
“(1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol” is an organic compound with the molecular formula C9H19NO2 . It has a molecular weight of 173.25 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol” includes a cyclobutyl ring, an ethoxy group, a methanol group, and an amino group . The InChI string representation of the molecule isInChI=1S/C9H19NO2/c1-4-12-7-5-9 (10-6-11)8 (7-2)3/h7-11H-4-6-10H2-1-3H3 . Physical And Chemical Properties Analysis
“(1-Amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol” appears as a powder . The boiling point and density are not available . It should be stored at +4 °C .Wissenschaftliche Forschungsanwendungen
Biomass Conversion to Value-Added Chemicals
One significant application area related to similar chemical compounds is the conversion of plant biomass into furan derivatives, which serve as essential intermediates for producing sustainable polymers, fuels, and various functional materials. Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, are pivotal in replacing non-renewable hydrocarbon sources. These compounds, produced from hexose carbohydrates and lignocellulose, are crucial for synthesizing monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, and pesticides, indicating a pathway towards more sustainable chemical industry practices (Chernyshev, Kravchenko, & Ananikov, 2017).
Methanol Reforming in Fuel Cell Technology
Methanol reforming technologies, particularly those involving Cu-based catalysts, have been extensively researched for hydrogen production. These processes, including methanol decomposition, partial oxidation of methanol, steam reforming of methanol, and oxidative steam reforming, are central to advancing proton-exchange membrane fuel cell technology. The development of Cu-based catalysts and understanding their surface reaction mechanisms and kinetics are crucial for efficient hydrogen production from methanol, showing the role of methanol and its derivatives in renewable energy technologies (Yong, Ooi, Chai, & Wu, 2013).
Cryopreservation and Biological Studies
In cryobiology, methanol and related compounds serve as cryoprotective agents (CPAs) for the frozen storage of microorganisms, including viruses, bacteria, fungi, algae, and protozoa. The use of methanol, among other CPAs like glycerol and dimethylsulfoxide (Me2SO), highlights its importance in preserving biological samples for long-term studies and applications in biotechnology and medical sciences (Hubálek, 2003).
Environmental and Toxicological Studies
Environmental studies on the fate of alkylphenol ethoxylates (APEs) and their degradation into more persistent compounds like nonylphenol (NP) and octylphenol (OP) illustrate the importance of understanding the environmental impact and toxicology of chemical additives and their metabolites. Such studies are essential for evaluating the risks associated with chemical pollutants and developing strategies for environmental protection and remediation (Ying, Williams, & Kookana, 2002).
Methanol as a Chemical Marker in Transformer Insulating Oil
Research on the use of methanol as a chemical marker for assessing the condition of solid insulation in power transformers demonstrates its utility in monitoring and diagnosing the degradation of cellulosic insulation materials. This application underscores the significance of methanol and its derivatives in industrial maintenance, enhancing the reliability and longevity of critical infrastructure (Jalbert, Rodriguez-Celis, Arroyo-Fernández, Duchesne, & Morin, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1-amino-3-ethoxy-2,2-dimethylcyclobutyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-4-12-7-5-9(10,6-11)8(7,2)3/h7,11H,4-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRDNDHHDJLQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1(C)C)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1528217.png)












